molecular formula C23H25N7O2S B2753047 N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1021094-70-1

N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2753047
CAS RN: 1021094-70-1
M. Wt: 463.56
InChI Key: LMZKIWKBICEKCD-UHFFFAOYSA-N
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Description

N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H25N7O2S and its molecular weight is 463.56. The purity is usually 95%.
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Scientific Research Applications

Alzheimer’s Disease Research

This compound has been studied for its potential role as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in the hydrolysis of acetylcholine . AChE inhibitors are a class of compounds that can increase acetylcholine levels in the brain, which is beneficial for treating symptoms of Alzheimer’s disease. The inhibition of AChE can potentially slow down the progression of Alzheimer’s by improving cholinergic transmission and cognitive functions.

Antibacterial Activity

The piperazine moiety within the compound is known to contribute to antibacterial properties. Piperazine derivatives have been synthesized and evaluated for their antibacterial activity, showing promise as potential treatments for bacterial infections . The ability to modulate pharmacokinetic properties makes piperazine-containing compounds valuable in the development of new antibacterial drugs.

Antifungal and Antiparasitic Applications

Similar to its antibacterial potential, the compound’s structure suggests it could be effective against fungal and parasitic infections. The incorporation of piperazine into drug substances has been associated with antifungal and antiparasitic activity, which is crucial for treating diseases caused by these pathogens .

Antipsychotic and Antidepressant Effects

Compounds with a piperazine ring have been used in the treatment of various psychiatric disorders. They are found in antipsychotic and antidepressant medications, indicating that this compound could be explored for its therapeutic potential in mental health research .

Anti-inflammatory Properties

The structural features of this compound suggest it may possess anti-inflammatory properties. Piperazine derivatives are known to exhibit anti-inflammatory effects, which could be beneficial in the treatment of chronic inflammatory diseases .

Antitumor Activity

Research into piperazine derivatives has also included the exploration of their antitumor properties. The compound’s ability to interact with various biological targets makes it a candidate for antitumor drug development, potentially offering new avenues for cancer treatment .

Antidiabetic Drug Development

The compound’s structure is conducive to the exploration of antidiabetic properties. Piperazine-containing compounds have been associated with antidiabetic effects, which could lead to the development of new medications for managing diabetes .

Neurodegenerative Disease Treatment

Beyond Alzheimer’s disease, the compound’s potential effects on neurotransmission make it a candidate for the treatment of other neurodegenerative diseases, such as Parkinson’s disease. The modulation of neurotransmitter systems by piperazine derivatives can be crucial in managing symptoms and progression of these diseases .

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . The interaction results in the activation or blockade of these receptors . This is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound affects the biochemical pathways associated with alpha1-adrenergic receptors. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The result of the compound’s action is the modulation of the alpha1-adrenergic receptors’ activity. This modulation can lead to the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

properties

IUPAC Name

N-[2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2S/c1-32-18-6-4-17(5-7-18)28-10-12-29(13-11-28)21-19-15-27-30(22(19)26-16-25-21)9-8-24-23(31)20-3-2-14-33-20/h2-7,14-16H,8-13H2,1H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZKIWKBICEKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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